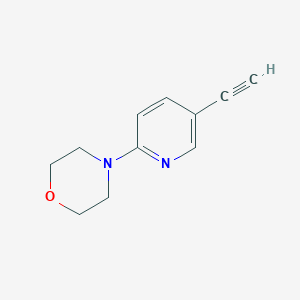

4-(5-Ethynyl-2-pyridyl)morpholine

描述

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to the development of pharmaceuticals, agrochemicals, and materials. Within this vast field, nitrogen-containing heterocycles are particularly prominent, with the pyridine (B92270) ring being a core component of numerous biologically active molecules. The strategic functionalization of such rings is a central theme in modern organic chemistry. The introduction of an ethynyl (B1212043) (alkyne) group, as seen in 4-(5-ethynyl-2-pyridyl)morpholine, is of particular importance. The ethynyl group is a versatile functional handle that can participate in a variety of chemical transformations, most notably in carbon-carbon bond-forming reactions like the Sonogashira coupling, as well as click chemistry reactions such as copper-catalyzed azide-alkyne cycloadditions. nih.gov This reactivity allows for the facile elaboration of the pyridine core, enabling the construction of diverse molecular libraries.

Structural Attributes and Interconnectivity of Pyridine, Ethyne, and Morpholine (B109124) Moieties

Pyridine: A six-membered aromatic heterocycle containing one nitrogen atom. In this compound, the pyridine ring acts as the central scaffold. The nitrogen atom influences the ring's electron distribution, making it electron-deficient. The substitution pattern at the 2 and 5 positions is crucial for its reactivity and how it presents its other functional groups.

Ethyne: A linear, two-carbon functional group characterized by a carbon-carbon triple bond. The ethynyl group at the 5-position is a key reactive site. Its sp-hybridized carbons provide a rigid, linear extension from the pyridine ring, which can be important for directional interactions in a biological context or for the defined geometry of materials.

Morpholine: A saturated six-membered heterocycle containing both a secondary amine and an ether linkage. ontosight.ai The morpholine ring, attached at the 2-position of the pyridine, is a common pharmacophore in medicinal chemistry. ontosight.ai It is often introduced to improve the physicochemical properties of a molecule, such as solubility and metabolic stability. ontosight.ai

The interconnectivity of these three moieties results in a molecule with a unique electronic and steric profile, offering multiple points for further chemical modification.

Foundational Role of Multifunctional Organic Scaffolds in Advanced Synthetic Strategies

Multifunctional organic scaffolds are molecules that possess several distinct and addressable functional groups, allowing for the divergent synthesis of a wide array of more complex structures from a common intermediate. nih.gov this compound is an exemplar of such a scaffold. The terminal alkyne provides a reactive center for cross-coupling reactions, while the pyridine and morpholine nitrogens can be involved in hydrogen bonding or coordination with metals. This multifunctionality is highly desirable in drug discovery and materials science, as it allows for the systematic modification of a lead compound to optimize its properties. For instance, the ethynyl group can be used to link the scaffold to other molecules or surfaces, while the morpholine can be modified to fine-tune its pharmacokinetic profile.

Detailed Research Findings

While dedicated, in-depth research articles solely focused on this compound are not abundant in the public domain, its synthesis and properties can be inferred from established chemical principles and related compounds. The compound is commercially available, indicating its utility as a building block in organic synthesis.

A plausible and widely used method for the synthesis of this compound is the Sonogashira cross-coupling reaction . wikipedia.orglibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. wikipedia.org In the context of this compound, this would likely involve the reaction of a protected alkyne, such as trimethylsilylacetylene (B32187), with a halogenated precursor like 4-(5-bromo-2-pyridyl)morpholine or 4-(5-iodo-2-pyridyl)morpholine. scirp.orguni.lu The use of a mild base and a suitable palladium catalyst, such as Pd(PPh₃)₄, would facilitate this transformation. libretexts.org

Table 1: Plausible Synthetic Route via Sonogashira Coupling

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| 4-(5-iodo-2-pyridyl)morpholine | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Et₃N | 4-(5-((trimethylsilyl)ethynyl)-2-pyridyl)morpholine |

| Followed by deprotection | This compound |

The reactivity of the ethynyl group makes this compound a valuable intermediate for creating more complex heterocyclic systems. For example, it can undergo cyclization reactions to form fused ring systems or be used in "click" reactions to conjugate with other molecules bearing an azide (B81097) group.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 454685-29-1 | bldpharm.com |

| Molecular Formula | C₁₁H₁₂N₂O | bldpharm.com |

| Molecular Weight | 188.23 g/mol | bldpharm.com |

| SMILES Code | C#CC1=CN=C(N2CCOCC2)C=C1 | bldpharm.com |

The presence of the morpholine moiety is known to often confer favorable biological properties. Morpholine and its derivatives are found in a wide range of approved drugs and biologically active compounds. ontosight.ai Its inclusion can enhance aqueous solubility and metabolic stability, which are critical parameters in drug design.

Structure

3D Structure

属性

IUPAC Name |

4-(5-ethynylpyridin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-10-3-4-11(12-9-10)13-5-7-14-8-6-13/h1,3-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVJUPPDIYSSEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446392 | |

| Record name | Morpholine, 4-(5-ethynyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454685-29-1 | |

| Record name | Morpholine, 4-(5-ethynyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 5 Ethynyl 2 Pyridyl Morpholine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.inamazonaws.comslideshare.net For 4-(5-ethynyl-2-pyridyl)morpholine, two primary disconnections are considered, revolving around the C-N bond of the morpholine (B109124) and the C-C bond of the ethynyl (B1212043) group.

Pathway A: The first disconnection is the C(2)-N bond of the morpholine ring. This points to a nucleophilic aromatic substitution (SNAr) reaction, where morpholine acts as the nucleophile and a 5-ethynyl-2-halopyridine serves as the electrophilic substrate. A subsequent disconnection of the C(5)-C bond of the ethynyl group suggests a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, between a 2,5-dihalopyridine and a suitable acetylene (B1199291) source.

Pathway B: Alternatively, the initial disconnection can be the C(5)-C bond of the ethynyl group. This suggests a Sonogashira coupling reaction performed on a 4-(5-halo-2-pyridyl)morpholine intermediate. A further disconnection of the C(2)-N bond of this intermediate leads back to a 2,5-dihalopyridine and morpholine, which would be combined in an SNAr reaction.

Synthesis of the 5-Ethynyl-2-pyridyl Moiety

The formation of the 5-ethynylpyridine core is a critical phase of the synthesis, for which several robust methods have been developed.

The Sonogashira coupling is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgyoutube.com This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

In the context of synthesizing the 5-ethynyl-2-pyridyl moiety, a common strategy involves the coupling of a 2,5-dihalopyridine (e.g., 5-bromo-2-chloropyridine (B1630664) or 2-chloro-5-iodopyridine) with a protected or terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The higher reactivity of the C-I or C-Br bond compared to the C-Cl bond allows for selective coupling at the 5-position. Following the coupling, the silyl (B83357) protecting group can be easily removed under mild basic conditions to yield the terminal alkyne.

Table 1: Illustrative Conditions for Sonogashira Coupling on Pyridine (B92270) Systems

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|---|

| 2-Chloro-5-iodopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | High |

| 3,5-Dibromopyridine | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | Good |

This table presents generalized conditions based on typical Sonogashira reactions. Actual results may vary.

The reaction proceeds via two interconnected catalytic cycles. libretexts.org The palladium cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation from the copper acetylide and subsequent reductive elimination to yield the product and regenerate the catalyst. youtube.com The copper cycle facilitates the formation of the copper(I) acetylide intermediate. libretexts.org

An alternative to functionalizing a pre-existing ring is the de novo construction of the pyridine nucleus from acyclic precursors. The Bohlmann-Rahtz pyridine synthesis, for instance, generates substituted pyridines by condensing an enamine with an ethynylketone. wikipedia.orgorganic-chemistry.orgsynarchive.com The process first forms an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine ring. organic-chemistry.org

To apply this method for a 5-ethynylpyridine derivative, specifically designed starting materials would be necessary. While versatile, the synthesis of the required functionalized enamines and alkynones can be complex, and this approach is often less direct than the cross-coupling strategies for this particular substitution pattern. core.ac.uk

The ethynyl group can also be installed through the transformation of other functional groups. A prominent example is the conversion of an aldehyde to a terminal alkyne via the Corey-Fuchs reaction. This two-step process involves:

Reaction of a 5-formylpyridine derivative (e.g., 5-formyl-2-chloropyridine) with carbon tetrabromide and triphenylphosphine (B44618) to generate a 1,1-dibromoalkene.

Treatment of the dibromoalkene with a strong base, such as n-butyllithium, which results in elimination and metal-halogen exchange, followed by quenching with water to yield the terminal alkyne.

This method provides a valuable alternative when the corresponding aldehyde precursor is more accessible than the halide precursor required for cross-coupling.

Introduction and Formation of the Morpholine Ring at the 2-Position of the Pyridine Nucleus

The final key step in the synthesis is the installation of the morpholine moiety. This is almost exclusively achieved through a nucleophilic aromatic substitution reaction.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridines, particularly at the 2- and 4-positions, which are electronically deficient. youtube.com The presence of an electron-withdrawing group, such as the ethynyl group at the 5-position, further activates the pyridine ring towards nucleophilic attack.

In this synthesis, a 5-ethynyl-2-halopyridine acts as the electrophile. Morpholine, a secondary amine, serves as the nucleophile, attacking the carbon atom bearing the halogen and displacing it. The reaction typically requires heating and may be performed in a polar aprotic solvent like DMF or DMSO, or under microwave irradiation to reduce reaction times. tandfonline.comsci-hub.se

The reactivity of the halogen leaving group in SNAr reactions on heteroaromatic rings generally follows the order F > Cl > Br > I, which is opposite to the trend seen in SN2 reactions. nih.gov This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. sci-hub.se

Table 2: Representative Conditions for SNAr of Morpholine on 2-Halopyridines

| 2-Halopyridine | Nucleophile | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 2-Fluoropyridine | Morpholine | K₂CO₃ | DMSO | 120 °C | High |

| 2-Chloropyridine | Morpholine | None | Neat | 150 °C | Good |

This table provides illustrative examples. The presence of an activating group at the 5-position generally facilitates the reaction.

Cyclization Reactions for Substituted Morpholine Ring Formation

One effective method for forming the morpholine ring is through the cyclization of appropriately substituted amino-alcohol or amino-alkyne precursors attached to the pyridine core. This approach allows for the late-stage introduction of the morpholine ring, which can be advantageous for diversifying analogs.

A common strategy involves the reaction of a 2-halopyridine with an amino-alcohol, such as N-(2-hydroxyethyl)ethanolamine, followed by an intramolecular cyclization. For the synthesis of this compound, this would typically start with a 2-halo-5-ethynylpyridine. The reaction with an amino-alcohol derivative under basic conditions would lead to an intermediate that can then be cyclized to form the desired morpholine ring. The choice of base and solvent is crucial to promote the intramolecular Williamson ether synthesis that closes the ring.

Alternatively, precursors containing an amino group and a masked hydroxyl group or a suitable leaving group on the side chain can be employed. For instance, a 2-aminopyridine (B139424) derivative can be reacted with a dielectrophile like bis(2-chloroethyl) ether. However, controlling the regioselectivity of the initial N-alkylation on the pyridine ring can be a significant challenge.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to constructing complex molecules like this compound in a single step. While specific MCRs for this exact target may not be extensively reported, insights can be drawn from the synthesis of other morpholine-based polyheterocyclic systems.

For example, a hypothetical MCR could involve the reaction of a 2-aminopyridine, an aldehyde, and an alkyne-containing component. The Ugi or Passerini reactions are well-known MCRs that could potentially be adapted. An Ugi-type reaction, for instance, could bring together a 5-ethynyl-2-aminopyridine, an aldehyde, an isocyanide, and a component that can later be converted to the morpholine ring's oxygen atom, such as a protected hydroxy-acid. Subsequent transformations would then be required to form the final morpholine ring.

The key advantage of MCRs lies in their ability to rapidly generate molecular diversity from simple starting materials. However, the development of a novel MCR for a specific target often requires considerable optimization to achieve good yields and selectivity.

Optimization of Reaction Conditions and Process Development

The optimization of reaction conditions is critical for developing a robust and scalable synthesis of this compound. Key parameters that require careful tuning include temperature, reaction time, stoichiometry of reactants, and the choice of catalyst, base, and solvent.

For instance, in the cyclization of an amino-alcohol precursor, the choice of base can significantly impact the reaction rate and the formation of byproducts. Strong, non-nucleophilic bases like sodium hydride are often effective, but milder conditions using potassium carbonate or cesium carbonate may be preferable for sensitive substrates. The solvent also plays a crucial role; polar aprotic solvents like DMF or DMSO are commonly used to facilitate the S_N2 reactions involved in the cyclization.

Process development would focus on identifying conditions that are not only high-yielding but also safe, cost-effective, and environmentally friendly. This includes minimizing the use of hazardous reagents and solvents, reducing the number of purification steps, and developing a process that can be reliably scaled up.

Regioselectivity and Chemoselectivity Challenges in Synthetic Pathways

The synthesis of this compound is fraught with potential regioselectivity and chemoselectivity challenges.

Regioselectivity: When starting with a substituted pyridine, the introduction of the morpholine moiety at the C2 position must be selective over other positions. If the synthesis involves the reaction of a dihalopyridine, controlling the site of the initial substitution is paramount. For instance, in a 2,5-dihalopyridine, the higher reactivity of the C2 position towards nucleophilic aromatic substitution is often exploited.

Chemoselectivity: The presence of the reactive ethynyl group introduces a significant chemoselectivity challenge. This group is susceptible to various transformations, including addition reactions, coupling reactions (e.g., Sonogashira coupling), and hydration. The synthetic conditions must be carefully chosen to avoid unwanted reactions of the ethynyl group. For example, during a palladium-catalyzed cross-coupling reaction to introduce the morpholine, the ethynyl group could potentially undergo homo-coupling or other side reactions. Protecting the ethynyl group, for instance as a trimethylsilyl (B98337) (TMS) derivative, is a common strategy to circumvent these issues. The TMS group can then be removed in a later step under mild conditions.

Scalable Synthesis and Route Assessment

Developing a scalable synthesis for this compound requires a thorough assessment of various synthetic routes. The ideal route should be convergent, high-yielding, and utilize readily available and inexpensive starting materials.

A possible scalable route could involve the Sonogashira coupling of a protected ethynylating agent (e.g., (trimethylsilyl)acetylene) with a 2-bromo-5-iodopyridine, followed by the selective introduction of the morpholine ring via a Buchwald-Hartwig amination. The final step would be the deprotection of the silyl group.

Table 1: Comparison of Potential Synthetic Routes

| Route | Key Reactions | Advantages | Disadvantages | Scalability |

| Route A | Nucleophilic Aromatic Substitution, Intramolecular Cyclization | Convergent, potentially fewer steps | May require harsh conditions for cyclization | Moderate |

| Route B | Sonogashira Coupling, Buchwald-Hartwig Amination, Deprotection | High-yielding, modular, good control of selectivity | Longer sequence, use of expensive catalysts | Good |

| Route C | Multi-Component Reaction | High atom economy, rapid access to analogs | Requires significant optimization, may have low initial yields | Potentially high, but requires development |

The assessment of each route would involve a detailed analysis of factors such as cost of goods, process safety, environmental impact, and the robustness of each chemical step. Ultimately, the choice of the synthetic route for large-scale production will depend on a balance of these factors.

Chemical Reactivity and Transformative Processes of 4 5 Ethynyl 2 Pyridyl Morpholine

Reactivity Profile of the Terminal Alkyne Functionality

The terminal alkyne is the most reactive site for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is modulated by the electron-donating morpholine (B109124) group and the electron-withdrawing pyridine (B92270) ring.

The terminal alkyne of 4-(5-Ethynyl-2-pyridyl)morpholine is an ideal substrate for cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov The reaction involves treating the alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent or directly from a Cu(I) source like copper(I) iodide. nih.gov

The reaction is known for its mild conditions, broad substrate scope, and high yields. nih.gov For this compound, this transformation allows for the covalent linking of the pyridyl-morpholine scaffold to a wide variety of molecular fragments, assuming they bear an azide group. However, the presence of the pyridine nitrogen and morpholine oxygen, which are potential coordinating sites, could influence the catalytic activity of the copper center. mdpi.com Careful selection of ligands or reaction conditions may be necessary to prevent catalyst inhibition.

Table 1: Representative Conditions for Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reactants | Catalyst System | Solvent | Temperature | Expected Product |

|---|---|---|---|---|

| This compound + Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temperature | 4-(5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-2-pyridyl)morpholine |

| This compound + Phenyl Azide | CuI, Et₃N | THF or DMF | Room Temp to 50°C | 4-(5-(1-Phenyl-1H-1,2,3-triazol-4-yl)-2-pyridyl)morpholine |

| This compound + Alkyl Azide | [Cu₂(μ-Br)₂(NHC)]₂ | Various organic solvents | Room Temperature | 4-(5-(1-Alkyl-1H-1,2,3-triazol-4-yl)-2-pyridyl)morpholine |

The terminal C(sp)-H bond is amenable to a variety of metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Sonogashira Coupling: This is a cornerstone reaction for terminal alkynes, coupling them with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org this compound is an ideal substrate for this reaction, allowing for the direct attachment of aryl or vinyl groups to the alkyne, thereby extending the π-conjugated system. The reaction is typically carried out under mild, basic conditions (e.g., using an amine base like triethylamine (B128534) or diisopropylamine). mdpi.com The pyridine nitrogen within the substrate could potentially act as a ligand for the palladium catalyst, influencing the reaction kinetics. wikipedia.org

Suzuki-Miyaura Coupling: While the ethynyl (B1212043) group itself does not directly participate in Suzuki coupling, it can be readily transformed into a boronic acid or ester derivative. This intermediate can then undergo palladium-catalyzed cross-coupling with aryl, heteroaryl, or vinyl halides. nih.govmdpi.commdpi.com This two-step sequence provides an alternative and versatile route to the same class of products accessible via Sonogashira coupling, often with a broader functional group tolerance.

The carbon-carbon triple bond can be selectively transformed into other functional groups through hydration, reduction, or oxidation.

Hydration: The addition of water across the triple bond can be achieved under different conditions to yield distinct products.

Markovnikov Hydration: In the presence of a strong acid (like sulfuric acid) and a mercury(II) salt catalyst, water adds across the alkyne following Markovnikov's rule. The initial enol product rapidly tautomerizes to the more stable ketone. msu.eduyoutube.comchemguide.co.uk For this compound, this would yield 1-(2-morpholinopyridin-5-yl)ethan-1-one.

Anti-Markovnikov Hydration: A two-step hydroboration-oxidation sequence provides the anti-Markovnikov product. jove.comkhanacademy.org Reaction with a borane (B79455) reagent (e.g., 9-BBN or disiamylborane (B86530) to prevent double addition), followed by oxidation with hydrogen peroxide under basic conditions, yields an enol that tautomerizes to an aldehyde. msu.edujove.com This would convert this compound into 2-(2-morpholinopyridin-5-yl)acetaldehyde.

Reduction: The alkyne can be fully or partially reduced.

To Alkane: Catalytic hydrogenation using catalysts like platinum, palladium, or nickel with H₂ gas will fully reduce the triple bond to an alkane, yielding 4-(5-Ethyl-2-pyridyl)morpholine. organic-chemistry.orglibretexts.org

To cis-Alkene: Using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), hydrogenation can be stopped at the alkene stage, affording the cis-alkene, 4-(5-vinyl-2-pyridyl)morpholine, via syn-addition of hydrogen. libretexts.orglumenlearning.comkhanacademy.org

To trans-Alkene: A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia, proceeds via a radical anion intermediate and results in the anti-addition of hydrogen to form the trans-alkene. libretexts.orgyoutube.com

Oxidation: Strong oxidizing agents can cleave the triple bond. Oxidative cleavage with reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) will break the C≡C bond, converting the terminal alkyne into a carboxylic acid and carbon dioxide. masterorganicchemistry.comlibretexts.org This reaction would transform this compound into 2-morpholinopyridine-5-carboxylic acid.

Electronic and Steric Influence of the Pyridine Nitrogen Atom on Reactivity

The lone pair of electrons on the sp²-hybridized pyridine nitrogen atom makes it a key site for coordination with metals and for alkylation reactions.

The pyridine nitrogen atom is a well-established coordination site for a vast range of transition metals. rsc.org As a 2-substituted pyridine, this compound can act as a monodentate ligand, binding to metal centers through its nitrogen atom. The electronic properties of the metal complex can be tuned by the substituents on the pyridine ring. The electron-donating morpholine group increases the electron density on the pyridine ring, enhancing its basicity and coordinating ability compared to unsubstituted pyridine.

The ligand can form complexes with various metals such as platinum(II), palladium(II), iridium(I), and silver(I). nih.gov These complexes can have applications in catalysis, materials science, and medicinal chemistry. The steric bulk of the morpholine group and the linear ethynyl substituent will influence the geometry and stability of the resulting metal complexes.

The pyridine nitrogen can act as a nucleophile and react with alkyl halides or other electrophiles in an SN2 reaction to form a quaternary pyridinium (B92312) salt. mdpi.com This process, known as the Menshutkin reaction, is often facilitated by polar aprotic solvents. mdpi.com

Reactivity Characteristics of the Morpholine Heterocycle

The morpholine unit, a saturated heterocycle containing both an amine and an ether functional group, exhibits chemical reactivity typical of secondary amines. wikipedia.org However, the presence of the ether oxygen atom withdraws electron density from the nitrogen, rendering it less nucleophilic and less basic compared to analogous secondary amines like piperidine. wikipedia.org This electronic effect influences the types of reactions the morpholine nitrogen can readily undergo.

Nitrogen-Centered Functionalization (e.g., acylation, alkylation)

The nitrogen atom of the morpholine ring in this compound is a key site for functionalization, allowing for the introduction of various substituents through reactions such as acylation and alkylation. These transformations are fundamental in modifying the molecule's properties for various applications.

Acylation: The morpholine nitrogen can react with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is a common strategy to introduce a carbonyl group, which can serve as a handle for further synthetic modifications or to modulate the electronic properties of the molecule. The general scheme for acylation involves the nucleophilic attack of the morpholine nitrogen on the electrophilic carbonyl carbon of the acylating agent.

Alkylation: Alkylation of the morpholine nitrogen introduces an alkyl group, converting the secondary amine to a tertiary amine. This can be achieved using various alkylating agents, such as alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. Enantioselective alkylation of related 2-alkylpyridines has been achieved using chiral lithium amides, suggesting that stereocontrol at positions adjacent to the pyridine ring is feasible. nih.gov For the morpholine moiety itself, direct N-alkylation is a standard transformation for secondary amines.

Recent advancements have also demonstrated iron-catalyzed N-H insertion reactions, providing a modern approach to the functionalization of secondary amines like morpholine. acs.org These methods often operate under mild conditions and tolerate a wide range of functional groups, offering a versatile tool for creating new derivatives. acs.org

Table 1: Examples of Nitrogen-Centered Functionalization Reactions of Morpholine

| Reaction Type | Reagent Class | Product Type |

| Acylation | Acid Chlorides, Anhydrides | N-acylmorpholines |

| Alkylation | Alkyl Halides | N-alkylmorpholines |

| N-H Insertion | Iodonium Ylides (with Iron catalyst) | N-functionalized morpholines |

This table provides a generalized overview of potential reactions based on the known reactivity of the morpholine functional group.

Stereochemical Implications of Morpholine Ring Conformation

The morpholine ring typically adopts a chair conformation, which is significantly more stable than the boat conformation. cdnsciencepub.comacs.org In this chair form, substituents on the nitrogen and carbon atoms can occupy either axial or equatorial positions. The conformational preference of the morpholine ring can have a profound impact on its reactivity and the stereochemical outcome of reactions.

Recent studies using advanced spectroscopic techniques have precisely measured the energy difference between the equatorial and axial conformers of morpholine, confirming that the equatorial conformer is more stable. nih.gov The interconversion between these chair conformers, known as ring inversion, has a specific energy barrier. researchgate.net

The presence of substituents on the morpholine ring or on the attached pyridine ring can influence the conformational equilibrium. For instance, in related N-substituted morpholines, bulky substituents tend to favor the equatorial position to minimize steric strain. researchgate.netnih.gov The stereochemistry of reactions at the morpholine nitrogen can be influenced by the preferred conformation. For example, the approach of an electrophile during alkylation may be directed to the less sterically hindered face of the nitrogen atom, leading to a specific stereoisomer.

Furthermore, the development of synthetic methods for creating substituted morpholines with defined stereochemistry is an active area of research. nih.govnih.gov These methods often rely on controlling the conformation of the ring to achieve diastereoselective or enantioselective transformations. nih.govacs.org The pseudo A¹,³ strain has been identified as a key factor governing the conformational preference in certain substituted morpholine derivatives. nih.govacs.org

Table 2: Conformational Features of the Morpholine Ring

| Feature | Description |

| Predominant Conformation | Chair cdnsciencepub.comacs.org |

| More Stable Conformer | Equatorial nih.gov |

| Key Stereochemical Descriptors | Axial, Equatorial |

| Influence on Reactivity | Steric hindrance, directing effects |

Investigation of Concerted and Stepwise Reaction Mechanisms

The mechanisms of reactions involving the morpholine moiety can be either concerted (occurring in a single step) or stepwise (involving one or more intermediates). youtube.comyoutube.com The specific pathway often depends on the reactants, catalysts, and reaction conditions.

For instance, in a typical nucleophilic substitution reaction like N-alkylation, the mechanism is often depicted as a single, concerted SN2 step where the nitrogen attacks the electrophile and displaces the leaving group simultaneously. However, in other transformations, a stepwise mechanism may be operative.

Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for elucidating these reaction mechanisms. acs.org By calculating the energies of reactants, transition states, and intermediates, researchers can map out the entire reaction pathway and determine the most likely mechanism. For example, DFT calculations have been used to understand the desymmetrization of cyclic carbonates using morpholine as a nucleophile, revealing the intricate details of intermediate formation and transition state energies. acs.org

The study of reaction mechanisms also involves identifying key intermediates. For nitrogen-centered reactions, radical intermediates can play a significant role under certain conditions, such as photochemical reactions. acs.orgprinceton.edu The formation and reactivity of nitrogen-centered radicals are a subject of ongoing research and have led to the development of novel synthetic methodologies. acs.orgprinceton.edu

Understanding whether a reaction proceeds through a concerted or stepwise mechanism is crucial for optimizing reaction conditions and for designing new, more efficient synthetic routes. youtube.comstackexchange.com

Advanced Spectroscopic and Structural Characterization Methodologies for 4 5 Ethynyl 2 Pyridyl Morpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of a molecule's constitution. For 4-(5-Ethynyl-2-pyridyl)morpholine, a combination of ¹H and ¹³C NMR experiments, including two-dimensional techniques like COSY, HSQC, and HMBC, would provide a complete picture of the atomic connectivity.

Based on the analysis of structurally similar compounds, such as 2-morpholinopyridine and 5-ethynylpyridine, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound in a standard deuterated solvent like CDCl₃.

Predicted ¹H NMR Data:

The proton NMR spectrum is expected to show distinct signals for the pyridine (B92270) ring protons, the morpholine (B109124) ring protons, and the acetylenic proton. The pyridine protons will appear in the aromatic region, with their chemical shifts influenced by the electron-donating morpholine group and the electron-withdrawing ethynyl (B1212043) group. The morpholine protons will be found in the aliphatic region, typically as two multiplets due to the different chemical environments of the protons adjacent to the nitrogen and oxygen atoms. The acetylenic proton is anticipated to be a sharp singlet in the typical alkyne region.

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum will complement the ¹H NMR data, providing chemical shifts for all eleven carbon atoms in the molecule. The pyridine ring carbons will resonate in the aromatic region, with the carbon attached to the nitrogen (C2) and the carbon bearing the ethynyl group (C5) being significantly influenced. The ethynyl carbons will have characteristic shifts, and the morpholine carbons will appear in the aliphatic region.

Predicted NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-3 | ~6.6 - 6.8 | ~108 - 112 |

| Pyridine H-4 | ~7.5 - 7.7 | ~138 - 142 |

| Pyridine H-6 | ~8.2 - 8.4 | ~148 - 152 |

| Ethynyl H | ~3.1 - 3.3 | ~78 - 82 (C≡CH) |

| Ethynyl C | - | ~83 - 87 (C≡CH) |

| Morpholine N-CH₂ | ~3.5 - 3.7 | ~45 - 49 |

| Morpholine O-CH₂ | ~3.8 - 4.0 | ~66 - 70 |

| Pyridine C-2 | - | ~158 - 162 |

| Pyridine C-5 | - | ~115 - 119 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion.

The molecular formula of this compound is C₁₁H₁₂N₂O. The theoretical exact mass can be calculated as follows:

C₁₁: 11 x 12.000000 = 132.000000

H₁₂: 12 x 1.007825 = 12.093900

N₂: 2 x 14.003074 = 28.006148

O₁: 1 x 15.994915 = 15.994915

Total (Exact Mass): 188.094963 u

An experimental HRMS measurement would be expected to be within a few parts per million (ppm) of this theoretical value, confirming the elemental composition.

Fragmentation Analysis:

Electron ionization (EI) or electrospray ionization (ESI) would lead to characteristic fragmentation patterns. chemguide.co.uklibretexts.orglibretexts.org Key predicted fragmentation pathways include:

Loss of the ethynyl group (C₂H), resulting in a fragment ion at m/z 163.

Cleavage of the morpholine ring, leading to various fragment ions. A common fragmentation would be the loss of a C₂H₄O fragment (44 u) or the entire morpholine ring.

Fragmentation of the pyridine ring, though generally less favorable than the cleavage of substituents.

Vibrational Spectroscopy (Infrared and Raman) for Key Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of key functional groups. nih.govcareerendeavour.comresearchgate.net

Predicted Vibrational Frequencies:

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| ≡C-H | Stretching | ~3300 | Strong (IR), Medium (Raman) |

| C≡C | Stretching | ~2100-2150 | Medium (IR), Strong (Raman) |

| C-H (aromatic) | Stretching | ~3000-3100 | Medium (IR) |

| C=C, C=N (pyridine) | Stretching | ~1400-1600 | Strong (IR & Raman) |

| C-H (aliphatic) | Stretching | ~2850-2960 | Strong (IR) |

| C-O-C (morpholine) | Asymmetric Stretch | ~1115 | Strong (IR) |

| C-N (aromatic-amine) | Stretching | ~1250-1350 | Medium (IR) |

The presence of a sharp band around 3300 cm⁻¹ in the IR spectrum would be a clear indicator of the terminal alkyne C-H stretch. The C≡C stretch, often weak in the IR, should give a strong signal in the Raman spectrum. The various C-H, C=C, C=N, C-O, and C-N vibrations of the pyridine and morpholine rings will create a complex but characteristic fingerprint region in both spectra.

X-ray Crystallography for Definitive Solid-State Molecular Geometry and Conformation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information, including precise bond lengths, bond angles, and the molecule's conformation in the solid state. nih.govstrath.ac.ukmdpi.com

Based on crystal structures of similar 2,5-disubstituted pyridines and morpholine-containing compounds, several structural features can be predicted. nih.govmdpi.com The pyridine ring will be planar. The morpholine ring is expected to adopt a chair conformation. The relative orientation of the morpholine and pyridine rings will be a key conformational parameter, with a likely twist between the plane of the pyridine ring and the mean plane of the morpholine ring to minimize steric hindrance. Intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds, could influence the crystal packing. strath.ac.uk

Advanced Chiroptical Techniques for Stereochemical Analysis (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism.

However, if chiral derivatives were to be synthesized, for instance, by introducing a stereocenter on the morpholine ring or by creating a chiral axis through appropriate substitution, then advanced chiroptical techniques would become essential for their stereochemical analysis. Techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) could be employed to determine the absolute configuration of such chiral analogs.

Computational and Theoretical Investigations of 4 5 Ethynyl 2 Pyridyl Morpholine

Electronic Structure and Molecular Orbital Theory Applications

The electronic structure of a molecule is fundamental to its chemical and physical properties. Molecular Orbital (MO) theory is a cornerstone of quantum chemistry that describes the wave-like behavior of electrons in molecules. researchgate.net By solving the Schrödinger equation for the molecule, a set of molecular orbitals and their corresponding energy levels can be obtained. researchgate.net For 4-(5-Ethynyl-2-pyridyl)morpholine, MO theory can be used to understand the distribution of electrons and identify the regions of the molecule that are most likely to be involved in chemical reactions.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.

In this compound, the electronic structure is influenced by the interplay of the electron-donating morpholine (B109124) group and the electron-withdrawing ethynyl (B1212043) and pyridine (B92270) moieties. The nitrogen atom in the morpholine ring can donate electron density to the pyridine ring, while the ethynyl group can act as a π-acceptor. This push-pull electronic arrangement can lead to interesting photophysical properties. mdpi.comnih.gov

Table 1: Predicted Electronic Properties of Substituted Pyridine Derivatives This table presents hypothetical data based on general trends observed in computational studies of similar pyridine derivatives.

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G |

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is crucial for its function and interactions. This compound possesses conformational flexibility primarily due to the morpholine ring and the rotation around the C-N bond connecting it to the pyridine ring. The morpholine ring typically adopts a chair conformation to minimize steric strain. nih.govresearchgate.net However, boat and twist-boat conformations are also possible, though generally higher in energy. researchgate.net

Table 2: Relative Energies of Morpholine Conformers This table is based on experimental and theoretical data for the parent morpholine molecule and serves as an illustrative example.

| Conformer | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|

| Chair (Equatorial) | 0.00 | B3LYP/aug-cc-pVTZ nih.gov |

| Chair (Axial) | 0.31 | B3LYP/aug-cc-pVTZ nih.gov |

| Skew-Boat | ~7.5 | Ab initio researchgate.net |

Prediction of Spectroscopic Properties and Experimental Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, including NMR, IR, and UV-Vis spectra. These predictions can aid in the interpretation of experimental data and the structural elucidation of new compounds. For this compound, theoretical calculations can predict the chemical shifts of the protons and carbons in the NMR spectrum, the vibrational frequencies in the IR spectrum, and the electronic transitions in the UV-Vis spectrum.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. acs.org By comparing the predicted spectra with experimentally obtained spectra, the proposed structure of the molecule can be confirmed. Furthermore, discrepancies between predicted and experimental spectra can reveal subtle structural or environmental effects that were not initially considered in the computational model. Studies on related quinazoline (B50416) derivatives have shown that the introduction of different substituents can lead to significant shifts in absorption and emission maxima, a phenomenon that can be rationalized through computational studies. mdpi.comnih.gov

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data This table provides an example of how predicted and experimental data could be compared for this compound.

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| 1H NMR (δ, ppm, Py-H3) | 6.85 | 6.90 |

| 13C NMR (δ, ppm, C≡C) | 85.2, 88.9 | 84.7, 89.3 |

| IR (cm-1, C≡C stretch) | 2115 | 2108 |

| UV-Vis (λmax, nm) | 310 | 315 |

Reaction Mechanism Elucidation and Transition State Characterization

Understanding the mechanism of a chemical reaction is key to controlling its outcome. Computational methods allow for the detailed investigation of reaction pathways, including the identification of intermediates and transition states. For reactions involving this compound, theoretical calculations can be used to map out the energy profile of the reaction, providing insights into the reaction kinetics and thermodynamics.

For instance, the hydrohalogenation of ethynylpyridines has been studied computationally, revealing that the reaction proceeds through the formation of a pyridinium (B92312) salt, which enhances the electrophilicity of the ethynyl group. acs.org The transition state for the nucleophilic attack of the halide ion on the ethynyl group can be located and characterized, providing information about the activation energy of the reaction. acs.org Similarly, the reactivity of the ethynyl group in radical reactions has been investigated, highlighting the complex pathways that can lead to various oxidation products. nih.gov

Quantum Chemical Studies on Intramolecular and Intermolecular Interactions

The behavior of this compound is governed by a complex interplay of intramolecular and intermolecular interactions. Quantum chemical methods can be used to quantify these interactions and understand their nature. Intramolecularly, there may be hydrogen bonding between the morpholine ring and the pyridine nitrogen, or between the ethynyl proton and the morpholine oxygen, which would influence the molecule's conformation.

Intermolecularly, this compound can participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions are crucial for understanding the molecule's behavior in the solid state and in solution, as well as its potential to bind to biological targets. acs.orgtandfonline.com For example, the pyridine ring can act as a hydrogen bond acceptor, while the ethynyl group can participate in π-stacking interactions. The morpholine moiety can also engage in hydrogen bonding. nih.gov

Theoretical Predictions of Reactivity and Selectivity

Computational chemistry can be used to predict the reactivity and selectivity of chemical reactions. For this compound, theoretical methods can help to identify the most reactive sites in the molecule and predict the outcome of various reactions. For example, the electron density distribution and the electrostatic potential map can indicate which atoms are most susceptible to electrophilic or nucleophilic attack. tandfonline.com

In reactions where multiple products are possible, computational methods can be used to predict the regioselectivity and stereoselectivity. By calculating the energies of the different possible transition states, the most favorable reaction pathway can be identified. For instance, in the functionalization of the pyridine ring, theoretical calculations can predict whether substitution is more likely to occur at the C3, C4, or C6 position. researchgate.net The substituent effects of the morpholine and ethynyl groups on the reactivity of the pyridine ring can also be quantified. researchgate.net

Synthetic Applications of 4 5 Ethynyl 2 Pyridyl Morpholine As a Versatile Building Block

Construction of Complex Polyheterocyclic and Macrocyclic Systems

The dual reactivity of the ethynyl (B1212043) and pyridyl groups in 4-(5-ethynyl-2-pyridyl)morpholine makes it an exceptional precursor for the synthesis of intricate polyheterocyclic and macrocyclic systems. The terminal alkyne provides a handle for various coupling and cyclization reactions, while the pyridine (B92270) nitrogen can participate in coordination or act as a basic center to facilitate transformations.

Researchers have utilized this compound as a key component in diversity-oriented synthesis (DOS) strategies to create novel polyheterocyclic scaffolds. mdpi.com For instance, the ethynyl group can readily undergo cycloaddition reactions, such as the "click" reaction with azides, to form triazole-containing polyheterocycles. mdpi.com Furthermore, the pyridine ring can be incorporated into larger heterocyclic systems through annulation reactions. mdpi.commdpi.com

The synthesis of new morpholinylchalcones, which can then be used as building blocks for constructing more complex pyridopyrimidinones and pyrido[2,3-d] nih.govbldpharm.comnih.govtriazolo[4,3-a]pyrimidin-5(1H)-ones, has been reported. researchgate.net This highlights the utility of the morpholine (B109124) moiety in generating a diverse array of heterocyclic compounds. researchgate.net

The ability to construct such complex molecules is of significant interest in medicinal chemistry, where polyheterocyclic systems often exhibit a wide range of biological activities. researchgate.netresearchgate.net

Scaffold for Combinatorial Library Generation and Diversification Strategies

The inherent functionalities of this compound make it an ideal scaffold for combinatorial library generation and the implementation of diversification strategies. The distinct reactivity of the ethynyl and pyridyl groups allows for sequential or orthogonal modifications, leading to a vast array of structurally diverse molecules from a single starting material.

Modern chemoinformatics toolkits can be employed to manage and analyze large in silico libraries generated from scaffolds like this compound. chemrxiv.org These tools facilitate the expansion of three-dimensional combinatorial molecule libraries from two-dimensional fragments with high stereochemical fidelity, enabling the exploration of vast chemical spaces. chemrxiv.org

A key strategy for diversification involves a two-phase approach, such as installing a new functional group via C-H oxidation followed by a ring expansion reaction. nih.gov This allows for the creation of polycyclic scaffolds with medium-sized rings, a structural motif that is often underrepresented in synthetic libraries but holds significant potential in drug discovery. nih.gov

The generation of such libraries is crucial for high-throughput screening and the identification of new lead compounds in drug discovery and materials science.

Precursor in Materials Science for Advanced Functional Molecules and Polymers

The ethynyl group of this compound serves as a key functional handle for its application as a precursor in materials science. This reactive group allows for its incorporation into polymers and other advanced functional materials through polymerization and modification reactions.

Morpholine-containing polymers have been investigated for their potential as "smart" hydrogels for applications in drug delivery and tissue engineering. nih.gov These materials can exhibit stimuli-responsive behavior, such as swelling or deswelling in response to changes in pH or temperature. nih.gov The incorporation of the this compound unit could introduce additional functionalities, such as metal coordination sites or specific recognition motifs.

Furthermore, morpholine-2,5-diones (MDs), which can be derived from amino acids, are valuable monomers for the synthesis of biodegradable polydepsipeptides (PDPs). nih.gov These materials have potential applications in the biomedical field, including drug delivery and gene therapy. nih.gov While not a direct application of this compound, this highlights the broader interest in morpholine-containing building blocks for polymer synthesis.

The development of new polymers derived from morpholine and pyrrolidine (B122466) has been described, with these materials showing promise for various applications. nih.gov

Design and Synthesis of Advanced Ligands in Organometallic Catalysis and Coordination Chemistry

The pyridine nitrogen and the terminal alkyne in this compound make it an excellent candidate for the design and synthesis of advanced ligands for organometallic catalysis and coordination chemistry. The pyridine ring provides a strong coordination site for a wide range of transition metals, while the ethynyl group can be used to tune the electronic properties of the ligand or to anchor the complex to a support.

Pyridine-alkoxide (pyalk) ligands are known to support transition metals in electrocatalytic applications. mdpi.com The structural motif of this compound aligns with the general structure of these ligands. The synthesis of platinum(II) coordination compounds with 4'-pyridyl functionalized 2,2':6',2"-terpyridines has been shown to be a promising strategy for enhancing the efficacy of chemotherapy. nih.gov

The development of morpholine-based organocatalysts for reactions such as the 1,4-addition of aldehydes to nitroolefins has been explored. frontiersin.org While morpholine enamines are generally less reactive than their pyrrolidine counterparts, the unique structural features of novel morpholine-based catalysts can lead to excellent conversion and stereoselectivity. frontiersin.org

The ability to synthesize a variety of coordination polymers with different metal centers and linker ligands opens up possibilities for creating materials with tailored properties, such as specific sorption capabilities. mdpi.comresearchgate.net

Development of Novel Methodologies in Organic Synthesis Leveraging the Compound's Unique Reactivity

The unique combination of a terminal alkyne and a morpholine-substituted pyridine ring in this compound provides a platform for the development of novel synthetic methodologies. The distinct reactivity of these functional groups allows for the exploration of new reaction pathways and the construction of molecular architectures that would be difficult to access through other means.

Recent advancements in the synthesis of morpholines have focused on developing more efficient and environmentally friendly protocols. nih.govchemrxiv.orgchemrxiv.org These methods often involve the selective monoalkylation of amines or the conversion of 1,2-amino alcohols. nih.govchemrxiv.orgchemrxiv.org While not directly involving this compound, these developments contribute to the broader toolkit available for synthesizing and modifying morpholine-containing compounds.

The synthesis of quinoline (B57606) derivatives, another important class of heterocycles, has also seen significant progress, with the development of greener synthetic approaches and novel oxidative annulation strategies. mdpi.commdpi.comrsc.org The pyridine ring of this compound could potentially serve as a precursor for the construction of quinoline-like structures.

The reactivity of the ethynyl group allows for its participation in a variety of transformations, including palladium-catalyzed carbonylation reactions, which are used in the synthesis of quinolin-4-ones. mdpi.com

The exploration of the unique reactivity of this compound continues to be an active area of research, with the potential to uncover new and valuable transformations for organic synthesis.

常见问题

Q. What are the standard synthetic routes for 4-(5-Ethynyl-2-pyridyl)morpholine, and how are reaction conditions optimized?

The synthesis typically involves coupling reactions between pyridine derivatives and morpholine-containing precursors. For example, nitro-substituted intermediates (e.g., 4-(5-nitro-pyridin-2-yl)-morpholine) are reduced catalytically using hydrogen gas and palladium on carbon to yield amine intermediates, which are further functionalized with ethynyl groups . Key optimizations include controlling hydrogen pressure (e.g., 50 psi) and reaction time (3 hours) to maximize yield and purity. Solvent selection (e.g., ethyl acetate) and catalyst loading (10% Pd/C) also critically influence reaction efficiency.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR : H and C NMR confirm structural integrity, with pyridyl protons resonating at δ 8.2–8.5 ppm and morpholine protons at δ 3.6–3.8 ppm .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 210 for intermediates) .

- IR : Stretching frequencies for ethynyl C≡C (~2100 cm) and morpholine C-O-C (~1100 cm) confirm functional groups .

Q. What are common side reactions during the synthesis of morpholine-pyridine hybrids?

Competing reactions include over-reduction of nitro groups (leading to undesired byproducts) and incomplete ethynylation. Mitigation strategies involve precise stoichiometric control (e.g., 1:1 molar ratio for morpholine coupling) and inert atmosphere use to prevent oxidation .

Advanced Research Questions

Q. How does the ethynyl group influence the reactivity and biological activity of this compound?

The ethynyl group enhances π-conjugation, improving binding affinity to biological targets (e.g., kinases or antimicrobial enzymes). Computational studies (DFT) reveal that electron-withdrawing groups like ethynyl modulate the compound’s HOMO-LUMO gap, affecting redox properties and interaction with biomolecules . Experimentally, derivatives with ethynyl groups show 2–3× higher antimicrobial activity compared to non-ethynylated analogs .

Q. What methodologies resolve contradictions in crystallographic vs. spectroscopic data for morpholine derivatives?

Discrepancies between X-ray crystallography (e.g., bond lengths) and NMR/IR data often arise from dynamic effects (e.g., solvent interactions). Advanced approaches include:

Q. How can reaction mechanisms for morpholine-ethynyl coupling be elucidated?

Mechanistic studies employ isotopic labeling (e.g., C-ethynyl groups) and kinetic profiling. For example, Sonogashira coupling mechanisms are confirmed via monitoring Pd(0) intermediates using XAS (X-ray absorption spectroscopy) . Competing pathways (e.g., homocoupling vs. cross-coupling) are quantified via GC-MS analysis of side products.

Methodological Recommendations

- Experimental Design : Use fractional factorial designs to screen solvent, catalyst, and temperature variables efficiently .

- Contradiction Analysis : Cross-validate crystallographic and spectroscopic data via hybrid QM/MM simulations .

- Safety : Store intermediates away from oxidizing agents to prevent ethynyl group degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。